molecular formula C7H5ClO2S B3024594 2-Chloro-4-sulfanylbenzoic acid CAS No. 116209-31-5

2-Chloro-4-sulfanylbenzoic acid

Cat. No.: B3024594
CAS No.: 116209-31-5
M. Wt: 188.63 g/mol
InChI Key: YOYXYAGSKKRITO-UHFFFAOYSA-N
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Description

2-Chloro-4-sulfanylbenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a sulfhydryl group attached to the benzene ring.

Preparation Methods

2-Chloro-4-sulfanylbenzoic acid can be synthesized through several methods. One common synthetic route involves the treatment of the corresponding gold(I) halide species with one equivalent of the acid in the presence of sodium methoxide. Another method involves the use of p-toluenesulfonyl chloride and chromium(VI) oxide in acetic anhydride and acetic acid at room temperature . These methods highlight the versatility and adaptability of the compound’s synthesis.

Chemical Reactions Analysis

2-Chloro-4-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfhydryl group can be oxidized to form sulfonic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups using reagents such as sodium methoxide.

Common reagents used in these reactions include sodium methoxide, chromium(VI) oxide, and p-toluenesulfonyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-4-sulfanylbenzoic acid has diverse applications in scientific research:

    Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Material Science: Its unique properties make it valuable in the development of new materials.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-4-sulfanylbenzoic acid involves its interaction with specific molecular targets. The sulfhydryl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The chlorine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Chloro-4-sulfanylbenzoic acid can be compared with other similar compounds, such as:

    4-Chloro-2-sulfanylbenzoic acid: Similar structure but different positioning of the chlorine and sulfhydryl groups.

    2-Chloro-4-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a sulfhydryl group.

The unique positioning of the chlorine and sulfhydryl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs.

Biological Activity

2-Chloro-4-sulfanylbenzoic acid is a benzoic acid derivative characterized by the presence of a chloro group and a sulfanyl (thiol) group. Its molecular formula is C₇H₆ClO₂S, and it has garnered interest in various fields due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Weight : Approximately 191.64 g/mol
  • Structure : Contains a benzene ring with a chloro group and a sulfanyl group attached.

Biological Activities

Research indicates that this compound exhibits several biological activities, which include:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : Investigations have indicated that it could have anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : There is evidence that this compound interacts with enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

  • Nucleophilic Substitution : The chloro group can be substituted with thiol groups using nucleophilic reagents.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfonic acids or reduction to yield other derivatives.

Antifungal Activity

A study evaluated the antifungal activity of various benzoic acid derivatives, including this compound, against Candida albicans. The results indicated that the compound exhibited significant inhibition of fungal growth at specific concentrations, suggesting its potential as an antifungal agent .

CompoundConcentration (μM)% Inhibition
This compound10050%
Control (Ethoxysulfuron)1096.8%

While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with molecular targets involved in cellular processes. For example, its potential to inhibit enzymes may lead to alterations in metabolic pathways, impacting the efficacy of other therapeutic agents.

Applications

Due to its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a candidate for drug formulation targeting antimicrobial and anti-inflammatory pathways.
  • Agricultural Chemicals : Its reactivity suggests possible use in developing pesticides or herbicides.

Properties

IUPAC Name

2-chloro-4-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYXYAGSKKRITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466107
Record name Benzoic acid, 2-chloro-4-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116209-31-5
Record name 2-Chloro-4-mercaptobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116209-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-sulfanylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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